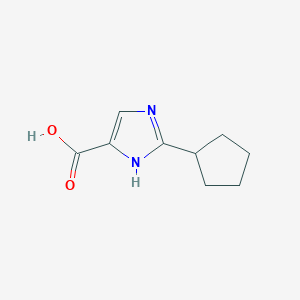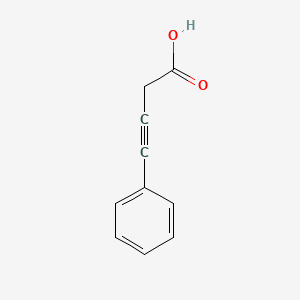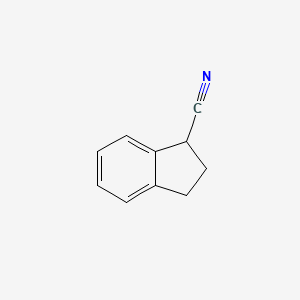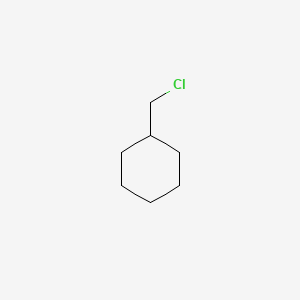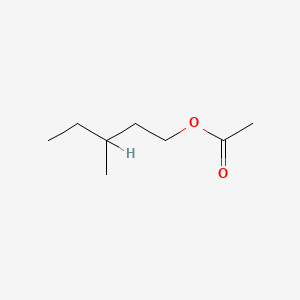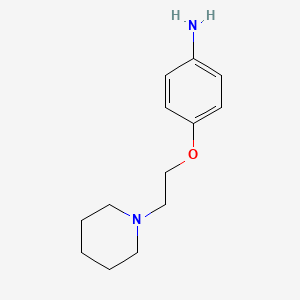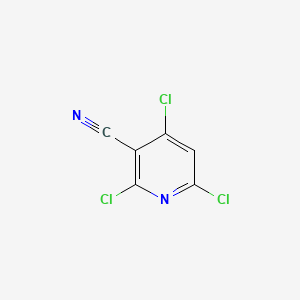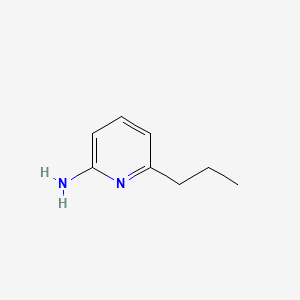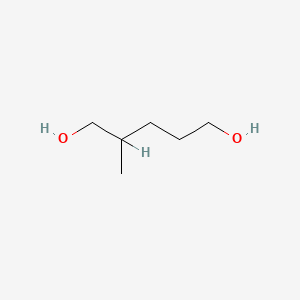
1-Metilpiridinio-2-sulfonato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylpyridinium-2-sulfonate is a chemical compound with the molecular formula C6H7NO3S . It has a molecular weight of 173.19 g/mol . The IUPAC name for this compound is 1-methylpyridin-1-ium-2-sulfonate .
Molecular Structure Analysis
The molecular structure of 1-Methylpyridinium-2-sulfonate consists of a pyridinium ring with a methyl group attached to one of the nitrogen atoms and a sulfonate group attached to the second carbon atom . The InChI string for this compound is InChI=1S/C6H7NO3S/c1-7-5-3-2-4-6 (7)11 (8,9)10/h2-5H,1H3 .Physical and Chemical Properties Analysis
1-Methylpyridinium-2-sulfonate has several computed properties. It has a molecular weight of 173.19 g/mol, an exact mass of 173.01466426 g/mol, and a monoisotopic mass of 173.01466426 g/mol . It has a topological polar surface area of 69.5 Ų and a heavy atom count of 11 . It does not have any hydrogen bond donors but has three hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Síntesis de líquidos iónicos de piridinio
1-Metilpiridinio-2-sulfonato: se utiliza en la síntesis de líquidos iónicos de piridinio. Estos líquidos iónicos poseen propiedades únicas, como baja volatilidad y alta estabilidad térmica, lo que los hace adecuados para diversas aplicaciones, incluida la química verde, la electroquímica y como disolventes para reacciones químicas .
Formación de ilidas de piridinio
Este compuesto sirve como precursor para la formación de ilidas de piridinio. Las ilidas de piridinio son intermediarios en la síntesis orgánica y se utilizan en reacciones de cicloadición [2+2], que conducen a la formación de estructuras moleculares complejas .
Agentes antimicrobianos
Debido a la similitud estructural con otros compuestos de piridinio, This compound puede exhibir propiedades antimicrobianas. Podría utilizarse en el desarrollo de nuevos agentes antimicrobianos que ataquen cepas resistentes de bacterias .
Investigación anti-cáncer
Las sales de piridinio, incluidos los derivados del 1-metilpiridinio, se han estudiado por sus posibles propiedades anticancerígenas. Pueden diseñarse para interferir con la proliferación de células cancerosas e inducir la apoptosis .
Sistemas de administración de genes
En el campo de la terapia génica, This compound se puede utilizar para formar complejos con ADN, facilitando la entrega de material genético a las células. Esta aplicación es crucial para tratar trastornos genéticos .
Ciencia de materiales
La naturaleza iónica y la estabilidad del compuesto lo convierten en un candidato para desarrollar nuevos materiales con propiedades eléctricas y mecánicas específicas. Se puede utilizar en la creación de polímeros y compuestos avanzados .
Safety and Hazards
Safety data sheets suggest avoiding dust formation and breathing in mist, gas, or vapors when handling 1-Methylpyridinium-2-sulfonate . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, personnel should be evacuated to safe areas .
Mecanismo De Acción
Target of Action
It is known that similar compounds are often used in the analysis of vitamin d metabolites .
Mode of Action
It is known that similar compounds, such as 2-fluoro-1-methylpyridinium p-toluene sulfonate (fmp-ts), are used for the derivatization of vitamin d3 metabolites . This process aims to increase detection sensitivity and allow for full chromatographic separation of Vitamin D isomers and epimers .
Biochemical Pathways
It is known that similar compounds are used in the analysis of vitamin d metabolites, suggesting a potential role in vitamin d metabolism .
Result of Action
Similar compounds are known to be used in the analysis of vitamin d metabolites, suggesting a potential role in enhancing the detection sensitivity of these metabolites .
Análisis Bioquímico
Biochemical Properties
1-Methylpyridinium-2-sulfonate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a derivatization reagent in LC-MS/MS for the analysis of vitamin D metabolites . The nature of these interactions often involves the formation of stable complexes that enhance the detection sensitivity of the target molecules .
Cellular Effects
The effects of 1-Methylpyridinium-2-sulfonate on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to improve the ionization efficiency of vitamin D metabolites in mass spectrometry, thereby facilitating better analysis of these compounds in cellular studies .
Molecular Mechanism
At the molecular level, 1-Methylpyridinium-2-sulfonate exerts its effects through specific binding interactions with biomolecules. It acts as a derivatization agent, forming stable complexes with target molecules, which enhances their detection in analytical procedures . This compound may also influence enzyme activity, either by inhibition or activation, depending on the context of its use .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-Methylpyridinium-2-sulfonate over time in laboratory settings are crucial for its effective use. Studies have shown that derivatized samples with this compound remain stable for up to 24 hours at -20°C and for one week at -80°C . These temporal effects ensure the reliability and accuracy of experimental results over extended periods.
Dosage Effects in Animal Models
The effects of 1-Methylpyridinium-2-sulfonate vary with different dosages in animal models. While specific studies on this compound’s dosage effects are limited, general principles of dosage-dependent responses can be applied. Higher doses may lead to toxic or adverse effects, while lower doses might be insufficient to elicit the desired biochemical responses .
Metabolic Pathways
1-Methylpyridinium-2-sulfonate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its role as a derivatization reagent. These interactions can affect metabolic flux and metabolite levels, thereby influencing the overall metabolic profile of the system under study .
Transport and Distribution
The transport and distribution of 1-Methylpyridinium-2-sulfonate within cells and tissues are essential for its biochemical functions. It is transported via specific transporters or binding proteins that facilitate its localization and accumulation in target areas . This distribution pattern ensures that the compound reaches its site of action effectively.
Subcellular Localization
1-Methylpyridinium-2-sulfonate exhibits specific subcellular localization, which is crucial for its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization enhances its interaction with target biomolecules, thereby optimizing its biochemical effects.
Propiedades
IUPAC Name |
1-methylpyridin-1-ium-2-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-7-5-3-2-4-6(7)11(8,9)10/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNCNAMRNBKKMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1S(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389334 |
Source


|
| Record name | 1-methylpyridinium-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4329-93-5 |
Source


|
| Record name | 1-methylpyridinium-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

